REACTION_CXSMILES
|
[OH:1][C:2]([CH3:9])([CH2:6]C#N)[CH2:3][C:4]#[N:5].[OH:10]O.[CH:12]([O-:14])=[O:13]>[OH-].[Na+].O>[OH:1][C:2]([CH3:9])([CH2:6][C:12]([OH:14])=[O:13])[CH2:3][C:4]([NH2:5])=[O:10] |f:3.4|
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
OC(CC#N)(CC#N)C
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
107 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
boiling is maintained for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Thereafter the mixture is cooled
|
Type
|
WASH
|
Details
|
The column is then washed with 1 liter of water
|
Type
|
WASH
|
Details
|
Thereafter the product is eluted with 1 liter of 0.1 N formic acid
|
Type
|
CUSTOM
|
Details
|
the eluate evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)N)(CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |